molecular formula C13H21N3O3S B2938102 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448134-28-8

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2938102
CAS No.: 1448134-28-8
M. Wt: 299.39
InChI Key: XBNQASUDXYYIKR-UHFFFAOYSA-N
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Description

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds related to 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine have been explored for their potential in synthesizing a variety of heterocyclic compounds. For instance, derivatives containing the sulfonyl moiety have been prepared, demonstrating significant antimicrobial activities. Such compounds are synthesized starting from materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone, indicating the versatility of sulfonyl-containing compounds in medicinal chemistry applications (Ammar et al., 2004).

Green Chemistry Approaches

Research into green chemistry has led to the development of novel synthesis methods for pyrano[2,3-c]pyrazole derivatives using Fe3O4@SiO2@piperidinium benzene-1,3-disulfonate as a green, heterogeneous catalyst. This method emphasizes the importance of environmentally friendly chemical processes, where water is used as a solvent at moderate temperatures, showcasing the application of sulfonyl piperidine derivatives in sustainable chemistry practices (Ghorbani‐Vaghei et al., 2017).

Antibacterial Agent Development

The development of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been a focus of recent research. By synthesizing derivatives that incorporate this moiety, researchers aim to address the growing concern of antibiotic resistance. Preliminary tests have shown that these newly synthesized compounds possess high antibacterial activities, underscoring the potential of sulfonyl derivatives in combating bacterial infections (Azab et al., 2013).

Adhesion Molecule Inhibition

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine have been prepared and evaluated for their ability to inhibit the upregulation of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). These compounds have shown potent oral inhibitory activities against various inflammatory models, illustrating the therapeutic potential of sulfonyl piperidine derivatives in treating inflammatory diseases (Kaneko et al., 2004).

Water Oxidation Catalysis

In the field of catalysis, sulfonyl piperidine derivatives have been explored as part of mononuclear Ru(II) complexes effective in water oxidation processes. Such catalysts are crucial for developing sustainable energy solutions, as they can facilitate the splitting of water into oxygen and hydrogen, potentially powering fuel cells (Kaveevivitchai et al., 2012).

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-3-10-20(17,18)16-8-4-12(5-9-16)19-13-11-14-6-7-15-13/h6-7,11-12H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQASUDXYYIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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